molecular formula C18H17NO2 B11844805 4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- CAS No. 83767-02-6

4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl-

Cat. No.: B11844805
CAS No.: 83767-02-6
M. Wt: 279.3 g/mol
InChI Key: XZXOCFDTZDCWHK-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one typically involves the following steps:

  • Formation of the Chromen-4-one Core:

    • The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base such as sodium hydroxide.
    • The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
  • Introduction of the Ethyl(methyl)amino Group:

    • The ethyl(methyl)amino group is introduced through a nucleophilic substitution reaction.
    • The chromen-4-one derivative is reacted with ethyl(methyl)amine in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
    • The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions.

Industrial Production Methods:

  • Industrial production of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one follows similar synthetic routes but on a larger scale.
  • Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield.
  • Purification is achieved through techniques such as column chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)amino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the chromen-4-one core, converting it to the corresponding chromanol derivative.

    Substitution: The phenyl group at the seventh position can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Effects: The compound’s effects are mediated through its ability to inhibit or activate specific enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 2-(Dimethylamino)-7-phenyl-4H-chromen-4-one
  • 2-(Ethylamino)-7-phenyl-4H-chromen-4-one
  • 2-(Methylamino)-7-phenyl-4H-chromen-4-one

Comparison:

  • Uniqueness: 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one is unique due to the presence of both ethyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity.
  • Chemical Properties: The presence of different substituents on the amino group can affect the compound’s solubility, stability, and reactivity.
  • Biological Activity: Variations in the amino group can lead to differences in the compound’s interaction with biological targets, potentially altering its therapeutic effects.

This detailed overview provides a comprehensive understanding of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83767-02-6

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-[ethyl(methyl)amino]-7-phenylchromen-4-one

InChI

InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-10-9-14(11-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3

InChI Key

XZXOCFDTZDCWHK-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC(=O)C2=C(O1)C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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